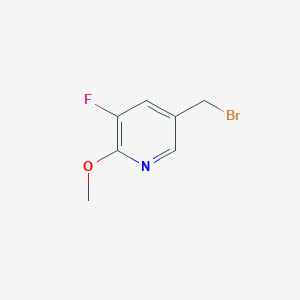

5-(Bromomethyl)-3-fluoro-2-methoxypyridine

CAS No.:

Cat. No.: VC16220000

Molecular Formula: C7H7BrFNO

Molecular Weight: 220.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrFNO |

|---|---|

| Molecular Weight | 220.04 g/mol |

| IUPAC Name | 5-(bromomethyl)-3-fluoro-2-methoxypyridine |

| Standard InChI | InChI=1S/C7H7BrFNO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 |

| Standard InChI Key | WPJZZOWDDCKFNM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=N1)CBr)F |

Introduction

Structural Characteristics and Molecular Identity

Core Pyridine Framework and Substituent Effects

5-(Bromomethyl)-3-fluoro-2-methoxypyridine belongs to the pyridine family, characterized by a six-membered aromatic ring with one nitrogen atom. The substitution pattern at positions 2, 3, and 5 introduces distinct electronic and steric effects:

-

2-Methoxy group: The methoxy substituent (-OCH₃) at position 2 acts as an electron-donating group through resonance, increasing electron density at the ortho and para positions. This influences reactivity in electrophilic substitution reactions .

-

3-Fluoro group: Fluorine at position 3 exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and directing incoming electrophiles to specific positions. The C-F bond’s high stability also enhances metabolic resistance in pharmaceutical contexts .

-

5-Bromomethyl group: The bromomethyl (-CH₂Br) moiety at position 5 introduces a reactive alkyl halide functionality, enabling nucleophilic substitution (SN2) or elimination reactions. This group’s lability makes the compound valuable for further derivatization .

The molecular formula is C₇H₇BrFNO, with a molar mass of 236.04 g/mol. Comparative analysis with analogous compounds like 5-bromo-3-fluoro-2-methoxypyridine (C₆H₅BrFNO, 220.01 g/mol) highlights the impact of the methylene spacer on molecular geometry and intermolecular interactions .

Spectroscopic and Computational Data

While experimental spectra for 5-(Bromomethyl)-3-fluoro-2-methoxypyridine are unavailable, predictions based on structurally related compounds suggest:

-

NMR (¹H):

-

Mass Spectrometry: Expected molecular ion peak at m/z 236 (M⁺), with fragmentation patterns dominated by loss of Br (79.9 amu) and CH₂Br (93.9 amu) .

Quantum chemical calculations predict a planar pyridine ring with slight distortion due to steric interactions between the methoxy and bromomethyl groups. The dipole moment is estimated at 3.2–3.5 D, reflecting polarity from electronegative substituents .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 5-(Bromomethyl)-3-fluoro-2-methoxypyridine:

-

Direct Bromination of a Methyl Precursor:

-

Multistep Functional Group Interconversion:

Case Study: Analogous Synthesis from Patent Literature

A patent (CN111004171A) detailing the synthesis of 3-fluoropyridine-2-methanol offers transferable insights :

-

Intermediate Formation:

-

2,3-Pyridinedicarboxylic acid is esterified with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.

-

-

Amination and Fluorination:

-

The ester undergoes amination with diphenylphosphoryl azide (DPPA), followed by diazotization and fluorination using hydrogen fluoride-pyridine.

-

-

Reduction and Functionalization:

Adapting this approach, 5-(Bromomethyl)-3-fluoro-2-methoxypyridine might be synthesized via:

-

Selective fluorination at position 3 using HF-pyridine.

-

Methoxy group installation via nucleophilic substitution.

-

Bromomethylation using HBr or PBr₃ on a hydroxymethyl precursor .

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Alkylation | Amines | 5-(Aminomethyl)-3-fluoro-2-methoxy | Pharmaceutical intermediates |

| Suzuki-Miyaura Coupling | Arylboronic acids | Biaryl derivatives | Material science catalysts |

| Elimination | Base (e.g., KOtBu) | 3-Fluoro-2-methoxy-5-vinylpyridine | Polymer precursors |

Pharmaceutical Relevance

Fluorinated pyridines are prominent in drug discovery due to enhanced bioavailability and target affinity. The bromomethyl group’s versatility allows conjugation with pharmacophores:

-

Anticancer Agents: As a leaving group in kinase inhibitor prodrugs.

-

Antibiotics: Cross-coupling with heterocycles to combat resistant pathogens .

Comparative Analysis with Structural Analogs

Key differences between 5-(Bromomethyl)-3-fluoro-2-methoxypyridine and related compounds:

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Reactivity |

|---|---|---|---|

| 5-Bromo-3-fluoro-2-methoxypyridine | C₆H₅BrFNO | 220.01 | SNAr at Br position |

| 3-Bromo-5-fluoro-2-methoxypyridine | C₆H₅BrFNO | 220.01 | Ortho-directed electrophilic substitution |

| 5-(Bromomethyl)-3-fluoro-2-methoxy | C₇H₇BrFNO | 236.04 | SN2 at CH₂Br; higher lipophilicity |

Industrial and Research Implications

Scalable synthesis of 5-(Bromomethyl)-3-fluoro-2-methoxypyridine requires optimization of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume